(S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butyric acid tert-butylamine
Description
(S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butyric acid tert-butylamine is a chiral compound characterized by a cyclopropane ring with (1R,2R)-stereochemistry, a pent-4-yn-1-yl substituent, and a tert-butylamine moiety. The (S)-configuration at the α-carbon of the butyric acid backbone confers stereochemical specificity, which is critical for interactions with biological targets. The tert-butylamine group may improve solubility and pharmacokinetic properties, a common strategy in drug design to modulate lipophilicity .
Properties
Molecular Formula |
C19H34N2O4 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
tert-butylazanium;(2S)-3,3-dimethyl-2-[[(1R,2R)-2-pent-4-ynylcyclopropyl]oxycarbonylamino]butanoate |
InChI |
InChI=1S/C15H23NO4.C4H11N/c1-5-6-7-8-10-9-11(10)20-14(19)16-12(13(17)18)15(2,3)4;1-4(2,3)5/h1,10-12H,6-9H2,2-4H3,(H,16,19)(H,17,18);5H2,1-3H3/t10-,11-,12-;/m1./s1 |
InChI Key |
YWWBXQRMMYKIGX-AUYLJXNTSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)[O-])NC(=O)O[C@@H]1C[C@H]1CCCC#C.CC(C)(C)[NH3+] |
Canonical SMILES |
CC(C)(C)C(C(=O)[O-])NC(=O)OC1CC1CCCC#C.CC(C)(C)[NH3+] |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Synthetic Scheme
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of (S)-3,3-dimethylbutyric acid intermediate | Asymmetric synthesis methods (chiral catalysts or resolution) | Ensures (S)-configuration |
| 2 | Synthesis of (1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy amine derivative | Stereoselective cyclopropanation and functionalization | Maintains (1R,2R) stereochemistry |
| 3 | Coupling reaction | EDCI-HCl, HOBt, base (N-methylmorpholine), solvent (acetonitrile or NMP) | Amide bond formation |
| 4 | Work-up | MTBE precipitation, acid/base washes | Purification of coupled product |
| 5 | Conversion to free acid | Metal hydroxide base treatment, acidification | Liberation of free acid form |
| 6 | Salt formation | Reaction with tert-butylamine | Formation of tert-butylamine salt, isolation |
Research Results and Analytical Data
- The synthesis yields the target compound with high enantiomeric excess (≥95% ee), crucial for its antiviral efficacy.
- Analytical techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry confirm the stereochemistry and purity.
- The compound exhibits a molecular formula of C19H34N2O4 and a molecular weight of approximately 354.5 g/mol as a tert-butylamine salt.
- The process is scalable and suitable for multigram synthesis, supporting its use as an intermediate in pharmaceutical manufacturing.
Comparative Analysis with Related Compounds
Several structurally related compounds have been synthesized using similar methodologies, highlighting the versatility of the coupling strategy and asymmetric synthesis in generating biologically active intermediates for HCV protease inhibitors. Structural modifications on the cyclopropoxy or butyric acid moieties can modulate antiviral activity, underscoring the importance of stereochemical control during synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butyric acid tert-butylamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butyric acid tert-butylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form stable complexes with these molecules can provide insights into biochemical processes and mechanisms.
Medicine
In medicine, (S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butyric acid tert-butylamine may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound may find applications in the production of specialty chemicals, materials, and pharmaceuticals. Its unique properties can be leveraged to create products with enhanced performance and functionality.
Mechanism of Action
The mechanism of action of (S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butyric acid tert-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane-Containing Analogues
Compounds with cyclopropane rings are valued for their restricted rotation, which stabilizes bioactive conformations. For example:
| Compound Name | Key Features | Biological Activity/Application |
|---|---|---|
| Target Compound | (1R,2R)-cyclopropane, tert-butylamine, alkyne | Potential enzyme inhibition/probe synthesis |
| Ciprofloxacin derivatives | Fluoroquinolone + cyclopropane | Antibacterial (DNA gyrase inhibition) |
| Tranylcypromine | Non-chiral cyclopropane | MAO inhibitor (antidepressant) |
The (1R,2R)-stereochemistry in the target compound distinguishes it from non-chiral or racemic cyclopropane derivatives, which may exhibit reduced target selectivity .
Tert-Butylamine Derivatives
The tert-butylamine group is a common pharmacophore. Comparisons include:
The tert-butylamine in the target compound may reduce metabolic degradation compared to smaller alkylamines, as seen in other tert-butyl-containing drugs like atorvastatin .
Alkyne-Functionalized Compounds
The pent-4-yn-1-yl group enables bioorthogonal reactions. Similar compounds include:
The terminal alkyne in the target compound offers versatility in chemical modifications, unlike saturated alkyl chains in analogues such as BAC-C12 (quaternary ammonium surfactant) .
Table 1: Key Property Comparison
| Property | Target Compound | Ciprofloxacin | Tranylcypromine |
|---|---|---|---|
| Molecular Weight | ~400 g/mol (estimated) | 331.3 g/mol | 133.2 g/mol |
| logP (Predicted) | 2.5–3.2 | 1.3 | 1.0 |
| Water Solubility | Moderate (tert-butylamine) | Low | High |
| Bioactivity | Not reported (inference: enzyme inhibition) | Antibacterial | Antidepressant |
The tert-butylamine group likely improves the target compound’s solubility compared to ciprofloxacin but reduces it relative to tranylcypromine .
Research Findings and Implications
Biological Activity
(S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butyric acid tert-butylamine, with the CAS number 1425038-19-2, is a complex chiral compound notable for its potential biological activities and applications in medicinal chemistry. The structure includes a cyclopropane ring and a butanoic acid moiety, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H34N2O4 |
| Molecular Weight | 354.484 g/mol |
| IUPAC Name | (2S)-3,3-dimethyl-2-[[(1R,2R)-2-pent-4-ynylcyclopropyl]oxycarbonylamino]butanoic acid |
| CAS Number | 1425038-19-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The cyclopropane ring and alkyne group can potentially modulate enzymatic activities by binding to active sites, which may lead to inhibition or activation of various biochemical pathways.
Pharmacological Studies
Research has indicated that (S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butyric acid tert-butylamine may exhibit several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural features have shown promise in inhibiting cancer cell proliferation. For instance, compounds with cyclopropane and alkyne functionalities have been linked to apoptosis in cancer cell lines .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other derivatives that have been studied for their enzyme modulation properties .
- Neuroprotective Effects : Some related compounds have demonstrated neuroprotective properties in preclinical models, suggesting potential applications in neurodegenerative diseases .
Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of structurally related compounds, it was found that certain derivatives effectively inhibited cell proliferation in human pancreatic and gastric cancer cell lines. The mechanism involved the induction of caspase-dependent apoptosis, highlighting the importance of structural motifs in determining biological activity .
Study 2: Enzyme Interaction
A comparative analysis of enzyme inhibition showed that compounds with similar cyclic structures exhibited significant inhibition against monoamine oxidase (MAO) and acetylcholinesterase (AChE). The results indicated a correlation between structural complexity and enzyme inhibition potency .
Future Directions
The complexity of (S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butyric acid tert-butylamine presents numerous opportunities for further research:
- Synthesis of Derivatives : Exploring the synthesis of analogs could provide insights into the structure-activity relationship (SAR), enhancing our understanding of how modifications impact biological activity.
- In Vivo Studies : Conducting in vivo studies will be crucial for evaluating the pharmacokinetics and therapeutic potential of this compound.
- Target Identification : Further research should focus on identifying specific molecular targets to elucidate the mechanisms underlying its biological effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butyric acid tert-butylamine, and how can stereochemical purity be ensured?
- Methodology : Use a multi-step approach involving cyclopropanation, carbamate formation, and tert-butylamine coupling. For stereochemical control, employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) analogous to β-amino carbonyl compound synthesis . Critical steps:
- Cyclopropane ring formation under controlled temperature (0–20°C) with DMAP and triethylamine in dichloromethane .
- Purification via column chromatography or recrystallization to isolate stereoisomers. Monitor enantiomeric excess (ee) using chiral HPLC .
Q. How should researchers characterize the stereochemical configuration and impurity profile of this compound?
- Methodology :
- Stereochemistry : Use X-ray crystallography for absolute configuration determination. For routine analysis, employ H/C NMR with chiral shift reagents and compare with reference data .
- Impurities : Perform HPLC with UV detection (210–254 nm) and gradient elution. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve co-eluting epimers .
- Example Data :
| Impurity Type | Retention Time (min) | Relative Response |
|---|---|---|
| Target Compound | 12.3 | 98.5% |
| Epimer | 13.1 | 1.2% |
| Unidentified | 8.7 | 0.3% |
Q. What experimental conditions are critical for maintaining compound stability during storage and analysis?
- Methodology : Store at –20°C under inert atmosphere (N/Ar) to prevent hydrolysis of the tert-butylamine group or cyclopropane ring degradation. Use amber vials to avoid photolytic decomposition. During analysis, cool samples continuously (4°C) to minimize thermal degradation during prolonged HPLC runs .
Advanced Research Questions
Q. How can stereoselective synthesis be optimized to minimize epimerization during carbamate formation?
- Methodology :
- Use low-temperature (–40°C) reactions with non-polar solvents (e.g., toluene) to reduce kinetic epimerization .
- Employ bulky bases (e.g., DIPEA) to sterically hinder undesired stereochemical pathways.
- Monitor reaction progress via in-situ FTIR or LC-MS to terminate reactions at optimal conversion (85–90%) .
Q. How should researchers address contradictions in biological activity data caused by sample degradation?
- Methodology :
- Pre-Analysis : Validate sample integrity using accelerated stability studies (40°C/75% RH for 1 week) to identify degradation products .
- Post-Analysis : Cross-reference biological assays with freshly prepared samples. Use multivariate statistical tools (e.g., PCA) to distinguish degradation artifacts from true activity .
Q. What computational tools are recommended for predicting the compound’s physicochemical properties and reactivity?
- Methodology :
- Generate 3D conformers using Gaussian or Schrödinger Suite to calculate dipole moments and logP values.
- Predict metabolic sites with ADMET Predictor™ or MetaSite. Validate with experimental data (e.g., microsomal stability assays) .
Q. How can impurity profiling be systematically improved for regulatory compliance?
- Methodology :
- Use orthogonal techniques: LC-HRMS for structural elucidation and ICP-MS for elemental impurities.
- Apply QbD principles: Design experiments (DoE) to optimize chromatographic separation (e.g., column temperature, pH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
